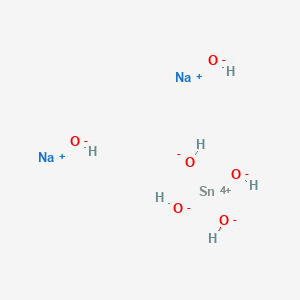![molecular formula C20H16N4O5 B089233 (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol CAS No. 13804-47-2](/img/structure/B89233.png)
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol, commonly known as DNPE, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DNPE is a hydrazone derivative of diphenylmethanol and has a molecular weight of 396.38 g/mol.
Wirkmechanismus
The mechanism of action of DNPE is not fully understood, but it is believed to act as a ROS scavenger. DNPE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPE has also been shown to protect cells from oxidative stress by reducing the levels of ROS.
Biochemische Und Physiologische Effekte
DNPE has been shown to have a low toxicity profile and is relatively stable under physiological conditions. DNPE has been shown to have antioxidant properties and has been studied for its potential to protect cells from oxidative stress. DNPE has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DNPE is its stability under physiological conditions, which makes it suitable for in vitro and in vivo studies. DNPE also has a low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation of DNPE is its limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of DNPE. One potential direction is the development of DNPE-based fluorescent probes for the detection of ROS in living cells. Another potential direction is the synthesis of DNPE-based MOFs and COFs for applications in catalysis and gas storage. The potential of DNPE as an anti-cancer agent also warrants further investigation, including studies on its mechanism of action and efficacy in vivo.
Synthesemethoden
DNPE can be synthesized by reacting 2,4-dinitrophenylhydrazine with 1,2-diphenylethanol in the presence of a catalyst. The reaction yields a yellow crystalline solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DNPE has been studied for its potential applications in various fields such as analytical chemistry, material science, and biomedicine. In analytical chemistry, DNPE has been used as a reagent for the determination of trace amounts of aldehydes and ketones in food and environmental samples. In material science, DNPE has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedicine, DNPE has been studied for its potential as an anti-cancer agent and as a fluorescent probe for the detection of reactive oxygen species (ROS).
Eigenschaften
CAS-Nummer |
13804-47-2 |
|---|---|
Produktname |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
Molekularformel |
C20H16N4O5 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
InChI |
InChI=1S/C20H16N4O5/c25-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)22-21-17-12-11-16(23(26)27)13-18(17)24(28)29/h1-13,20-21,25H/b22-19+ |
InChI-Schlüssel |
QVKWDKPHEMCSMJ-ZBJSNUHESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)O |
SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
Andere CAS-Nummern |
13804-47-2 |
Synonyme |
2-hydroxy-1,2-diphenylethanone {2,4-dinitrophenyl}hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



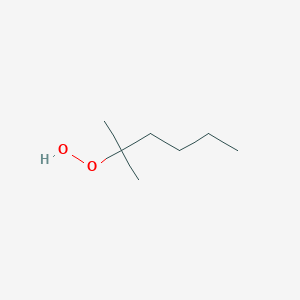

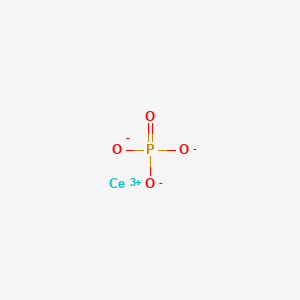
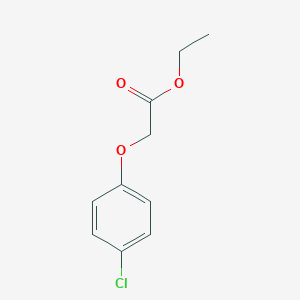
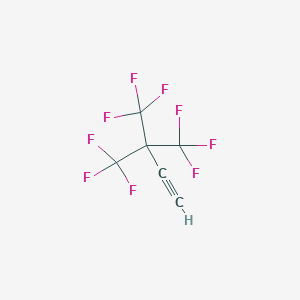
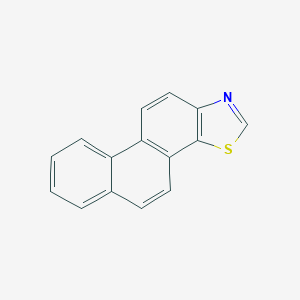

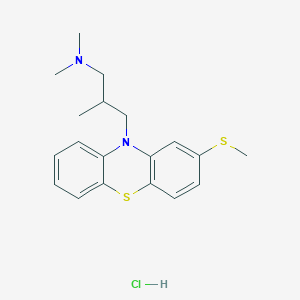
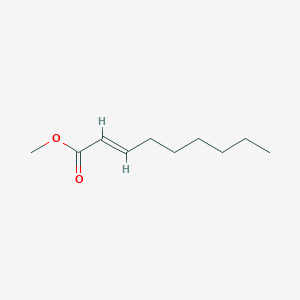
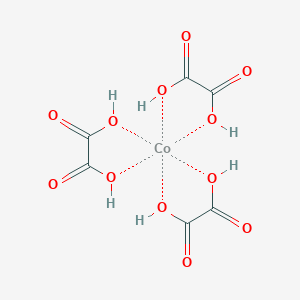
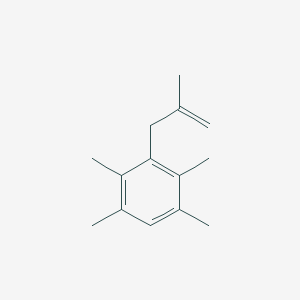

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
